molecular formula C18H15NO4 B1443547 Methyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate CAS No. 1421312-34-6

Methyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate

Cat. No.: B1443547
CAS No.: 1421312-34-6
M. Wt: 309.3 g/mol
InChI Key: WJGPMRFWBJZJOQ-UHFFFAOYSA-N
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Description

Methyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate: is a chemical compound with the molecular formula C18H15NO4 and a molecular weight of 309.32 g/mol

Biochemical Analysis

Biochemical Properties

Methyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been used as a reagent in the preparation of Roxadustat, a drug used to treat anemia and chronic renal insufficiency . The compound’s interactions with enzymes and proteins are crucial for its biochemical activity, influencing various metabolic pathways and cellular processes.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. The compound’s effects on cellular processes are essential for understanding its potential therapeutic applications and toxicity. Studies have shown that it can modulate the activity of specific signaling pathways, leading to changes in gene expression and metabolic activity .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s structure allows it to interact with specific enzymes and proteins, leading to alterations in their activity. These interactions are critical for its biochemical and cellular effects, influencing various metabolic and signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability, degradation, and long-term effects on cellular function are important considerations for its use in research and therapeutic applications. Studies have shown that the compound is stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to changes in cellular function, highlighting the need for careful monitoring in laboratory experiments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects. Studies have shown that the compound has a threshold effect, where its activity increases with dosage up to a certain point, beyond which toxicity may occur . Understanding the dosage effects is crucial for determining the compound’s safety and efficacy in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways is essential for understanding its biochemical and cellular effects . Studies have shown that it can modulate the activity of key enzymes, leading to changes in metabolic activity and the production of specific metabolites.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity and function. The compound interacts with specific transporters and binding proteins, influencing its localization and accumulation . Understanding these interactions is essential for determining the compound’s therapeutic potential and toxicity.

Subcellular Localization

The subcellular localization of this compound is important for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of Methyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate typically involves multiple steps, starting with the formation of the isoquinoline core. One common approach is the Biltz synthesis, which involves the reaction of aniline derivatives with glyoxal and ammonia under controlled conditions. The resulting intermediate is then subjected to further modifications, including methylation and hydroxylation, to achieve the desired structure.

Industrial Production Methods: : On an industrial scale, the production of this compound requires precise control over reaction conditions, such as temperature, pressure, and pH. Advanced techniques like continuous flow chemistry and automated synthesis platforms are often employed to ensure consistency and efficiency in the manufacturing process.

Chemical Reactions Analysis

Types of Reactions: : Methyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound's structure and enhancing its properties for specific applications.

Common Reagents and Conditions: : Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halides. The reaction conditions are carefully controlled to achieve the desired outcomes, with temperature and solvent choice playing a significant role.

Major Products Formed: : The major products resulting from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products are often used in further research and development, contributing to the compound's versatility and utility in various fields.

Scientific Research Applications

Chemistry: : In the field of chemistry, Methyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate serves as a valuable intermediate for synthesizing more complex molecules. Its unique structure makes it a key component in the development of new chemical entities and pharmaceuticals.

Biology: : In biological research, this compound is used to study various cellular processes and pathways. Its ability to interact with specific molecular targets makes it a useful tool for investigating biological mechanisms and potential therapeutic targets.

Medicine: : The compound has shown promise in medical research, particularly in the development of new drugs. Its potential as a hypoxia-inducible factor (HIF) prolyl hydroxylase inhibitor has been explored for increasing white blood cell levels in blood and hematopoietic progenitor cells in bone marrow.

Industry: : In the industrial sector, this compound is used in the production of various chemical products, including dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it a valuable asset in the manufacturing process.

Comparison with Similar Compounds

Uniqueness: : What sets Methyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate apart from its counterparts is its specific arrangement of hydroxyl and methoxy groups, which contribute to its unique chemical properties and biological activity. This distinct structure allows for targeted interactions with molecular targets, making it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

methyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO4/c1-11-15-10-13(23-12-6-4-3-5-7-12)8-9-14(15)17(20)16(19-11)18(21)22-2/h3-10,20H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJGPMRFWBJZJOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C=CC2=C(C(=N1)C(=O)OC)O)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801145435
Record name 3-Isoquinolinecarboxylic acid, 4-hydroxy-1-methyl-7-phenoxy-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801145435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1421312-34-6
Record name 3-Isoquinolinecarboxylic acid, 4-hydroxy-1-methyl-7-phenoxy-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1421312-34-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Isoquinolinecarboxylic acid, 4-hydroxy-1-methyl-7-phenoxy-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801145435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate
Source European Chemicals Agency (ECHA)
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Synthesis routes and methods I

Procedure details

A reactor was charged with 1c (16.0 g), Pd/C (2.08 g), anhydrous Na2CO3 (2.56 g) and ethyl acetate (120 mL). The flask was vacuum-purged with nitrogen (3×) and vacuum-purged with hydrogen (3×). The flask was then pressurized with hydrogen and stirred at about 60° C. until completion of reaction. The flask was cooled to 20-25° C., the pressure released to ambient, the head space purged with nitrogen three times and mixture was filtered. The filtrate was concentrated. Methanol was added. The mixture was stirred and then cooled. Product precipitated and was filtered and dried in an oven (Yield: 90%, HPLC: 99.7%).
Name
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
2.56 g
Type
reactant
Reaction Step One
Name
Quantity
2.08 g
Type
catalyst
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a mixture of 1-bromo-4-hydroxy-7-phenoxy-isoquinoline-3-carboxylic acid methyl ester (500 mg, 1.34 mmol) in N-methylpyrrolidone (NMP) (7 mL) was added SnMe4 (358 mg, 2.0 mmol) and resin-bound-Pd(PPh3)2Cl2 (Sigma-Aldrich) (1-2 mmol/g) (40 mg, ca. 0.03 mmol). The resultant mixture was stirred in a 130° C. oil bath for 3 h. Reaction mixture was filtered and rinsed with NMP (1 mL). Filtrate was poured into water (120 mL) and stirred at room temperature until good precipitate formed. Solid was collected and rinsed with water (100 mL) and then hexanes (50 mL). Solid was dried and purified by silica gel chromatography, eluting with 2-50% EtOAc/hexanes, to provide the title compound 240 mg (0.78 mmol) in 58% yield. 1H NMR (200 MHz) CDCl3, δ in ppm: 11.68 (s, 1H), 8.37 (d, J=9.3 Hz, 1H), 7.48-7.08 (m, 7H), 4.07 (s, 3H), 2.75 (s, 3H).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Name
Quantity
358 mg
Type
reactant
Reaction Step Two
[Compound]
Name
bound-Pd(PPh3)2Cl2
Quantity
40 mg
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
58%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate
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Reactant of Route 6
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